Product packaging for Azido-PEG8-amine(Cat. No.:CAS No. 857891-82-8)

Azido-PEG8-amine

Cat. No.: B1666437
CAS No.: 857891-82-8
M. Wt: 438.5 g/mol
InChI Key: ZSFGTBJYBWJOLZ-UHFFFAOYSA-N
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Description

Significance of Heterobifunctional Poly(ethylene glycol) (PEG) Linkers in Chemical Biology and Materials Science

Heterobifunctional PEG linkers are indispensable tools in chemical biology and materials science due to their ability to bridge two different molecules or surfaces with distinct chemical reactivities. chempep.combiochempeg.comjenkemusa.com The PEG portion imparts desirable properties such as water solubility, biocompatibility, flexibility, and reduced immunogenicity, which are crucial for applications involving biological systems or requiring interaction with aqueous environments. chempep.comjenkemusa.com These linkers serve as flexible spacers, influencing the conformation and interaction of the conjugated entities. chempep.com

Overview of Azide (B81097) and Amine Functionalities in Bioconjugation and Synthetic Applications

The azide and amine functional groups are cornerstone moieties in bioconjugation and synthetic chemistry, each offering distinct reactivity profiles. The azide group is particularly valuable for "Click Chemistry" reactions, notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, which allows for efficient and highly selective conjugation under mild conditions that are often compatible with biological molecules. broadpharm.combiochempeg.comnih.gov This bioorthogonal reactivity means the azide group is largely inert to most functional groups found in biological systems, enabling specific labeling or coupling without unwanted side reactions. nih.gov

Primary amines, on the other hand, are highly nucleophilic and readily react with various electrophilic groups, including activated esters (like NHS esters), carboxylic acids (in the presence of coupling agents), isothiocyanates, and aldehydes, forming stable amide or amine bonds. broadpharm.combiochempeg.comthermofisher.comthermofisher.com This reactivity is widely exploited for conjugating molecules to proteins (targeting lysine (B10760008) residues or the N-terminus), peptides, nucleic acids, and surfaces containing these reactive handles. broadpharm.combiochempeg.combroadpharm.comthermofisher.comthermofisher.com The combination of an azide and an amine on a single molecule like Azido-PEG8-amine allows for sequential or orthogonal conjugation strategies, enabling the precise assembly of complex structures. broadpharm.combiochempeg.com

Historical Context and Evolution of PEGylated Linkers in Academic Research

The application of PEG in biological contexts dates back to the 1970s, initially explored for conjugating PEG to proteins to improve their pharmacokinetic properties, such as extending circulation time and reducing immunogenicity. chempep.comnih.govnih.govucl.ac.besciencescholar.us The concept of PEGylation has evolved significantly since then. chempep.comnih.govnih.gov The development of monodisperse PEG linkers with defined molecular weights and specific terminal functionalities in the 1990s marked a crucial step, allowing for more controlled and precise bioconjugation strategies compared to earlier polydisperse PEG formulations. chempep.com Over the past three decades, PEG linkers have diversified from simple homobifunctional spacers to more complex heterobifunctional, branched, and cleavable architectures designed for specialized applications. chempep.com This evolution has been driven by the increasing need for sophisticated tools in drug delivery, bioconjugation, and the creation of advanced materials. chempep.com

Current Research Landscape and Emerging Applications of this compound

This compound is actively utilized in current research due to its versatile reactivity. Its heterobifunctional nature makes it particularly useful for creating conjugates where two different molecules need to be linked via orthogonal chemistries. broadpharm.combiochempeg.com The azide group is commonly employed in Click Chemistry reactions with alkynes or cyclooctynes, while the amine group can be coupled with activated esters, carboxylic acids, or other amine-reactive moieties. broadpharm.combiochempeg.combroadpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38N4O8 B1666437 Azido-PEG8-amine CAS No. 857891-82-8

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N4O8/c19-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-21-22-20/h1-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFGTBJYBWJOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391314
Record name Azido-PEG-amine (n=8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857891-82-8
Record name Azido-PEG-amine (n=8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-Aminoethyl)-O'-(2-azidoethyl)heptaethylene glycol
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Synthetic Methodologies for Azido Peg8 Amine and Derivatives

General Strategies for the Synthesis of Azide- and Amine-Terminated Poly(ethylene glycol) Oligomers

The preparation of terminally functionalized PEG oligomers often starts from commercially available PEGs, which typically have hydroxyl groups at both ends (diol-PEG) or one hydroxyl and one methoxy (B1213986) group (methoxy-PEG). mdpi.com To create heterobifunctional PEGs, selective modification of one end is crucial. Asymmetric activation of one hydroxyl group is a key step in synthesizing heterobifunctional PEGs. mdpi.comresearchgate.netepfl.ch

Conversion of Hydroxyl Groups to Azide (B81097) Functionality

The conversion of a terminal hydroxyl group on PEG to an azide group is a common synthetic route. A widely used method involves first activating the hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate. mdpi.commdpi.comresearchgate.netepfl.chmdpi.com This activated PEG intermediate is then reacted with a source of azide ions, typically sodium azide (NaN₃), through a nucleophilic substitution reaction. mdpi.commdpi.comresearchgate.netepfl.chmdpi.com

For example, monotosyl PEG, synthesized by selectively tosylating one hydroxyl end of a symmetrical PEG, can react with sodium azide to introduce the azide function. mdpi.comresearchgate.netepfl.ch This reaction is often carried out in a polar aprotic solvent like dry dimethylformamide (DMF) at elevated temperatures. mdpi.com Another approach involves converting the hydroxyl group to a mesylate, followed by reaction with sodium azide. mdpi.com

A typical procedure for synthesizing azide-terminated PEG involves dissolving mesylate-terminated PEG in ethanol (B145695) and reacting it with sodium azide under reflux conditions. mdpi.com After cooling and concentration, the product can be isolated by dissolution in a solvent like dichloromethane (B109758) and washing. mdpi.com

Amine Group Introduction through Reduction or Nucleophilic Substitution

The introduction of an amine group at the terminus of a PEG chain can be achieved through several methods, including the reduction of an azide group or direct nucleophilic substitution.

One common strategy is the reduction of a pre-installed azide group. mdpi.comresearchgate.netepfl.chmdpi.com Azides are known precursors for amines. mdpi.com Reduction can be carried out using various reducing agents, such as triphenylphosphine (B44618) (PPh₃) or lithium aluminum hydride (LiAlH₄). mdpi.comnih.gov Hydrogenation over palladium on carbon (Pd/C) is another reported method for reducing azide groups to amines. nih.gov A facile strategy involves the reduction of azido-terminated polyglycols with zinc in the presence of ammonium (B1175870) chloride. nih.gov This method has been reported to yield amino-terminated polyglycols in high yields and with excellent end-group fidelity. nih.gov

Alternatively, an amine group can be introduced through nucleophilic substitution of a suitable leaving group on the PEG chain using ammonia (B1221849) or an amine equivalent. mdpi.comresearchgate.netepfl.chmdpi.compreprints.org For instance, mesylate-terminated PEG can undergo nucleophilic substitution with ammonia to yield amine-terminated PEG. mdpi.comresearchgate.netepfl.ch The Gabriel synthesis, which involves converting a tosylate into a phthalimide (B116566) followed by hydrolysis, has also been used to prepare amine-terminated PEGs. nih.govatlantis-press.com However, direct amination with ammonia can sometimes lead to by-products like secondary and tertiary amines, potentially reducing the purity of the desired primary amine product. mdpi.compreprints.org The reduction of an azide group is often reported to yield a PEG product with higher purity and yield compared to direct amination processes. mdpi.com

Targeted Synthesis of Azido-PEG8-amine

The targeted synthesis of this compound specifically involves preparing a PEG chain with exactly eight ethylene (B1197577) glycol units and functionalizing its termini with an azide and an amine group. This requires precise control over the PEG chain length and selective functionalization.

This compound is a heterobifunctional PEG derivative with a defined PEG length of eight repeating ethylene glycol units. biochempeg.com Its synthesis would typically involve obtaining or synthesizing a PEG8 oligomer with appropriate end-group precursors that can be selectively converted to the azide and amine functionalities.

Optimized Reaction Pathways for Defined PEG Lengths

Synthesizing PEG oligomers with defined lengths, such as PEG8, often involves controlled polymerization techniques or the use of monodisperse PEG precursors. Once a PEG8 chain with suitable end groups (e.g., diol) is obtained, optimized reaction pathways are employed for the selective introduction of the azide and amine groups.

A common strategy for preparing heterobifunctional PEGs involves the asymmetric activation of a symmetrical PEG. mdpi.comresearchgate.netepfl.ch For this compound, this would mean starting with HO-PEG8-OH. One hydroxyl group could be selectively converted to a leaving group (like tosylate or mesylate), while the other is protected or remains available for later conversion. The activated end would then react with sodium azide to form the azide terminus. Subsequently, the other end, or a protected precursor at that end, would be transformed into the amine group, potentially through reduction of an azide intermediate or nucleophilic substitution.

Research indicates that the conversion of hydroxyl end-groups to azides via sulfonate or halide derivatives, followed by reduction to amines, is a commonly employed three-step strategy for preparing amino-terminated polyglycols. nih.gov Applying this to PEG8 would involve mesylation or tosylation of one hydroxyl, reaction with sodium azide, and then reduction of the resulting azide to the amine.

Synthesis of this compound Analogs and Related Heterobifunctional PEG Compounds

The synthetic strategies employed for this compound can be adapted to synthesize a variety of related heterobifunctional PEG compounds with different functional groups and PEG lengths. These analogs are valuable for diverse applications requiring specific reactivity at both ends of the PEG chain.

Examples of related heterobifunctional PEGs include those with combinations of azide and other functional groups such as carboxyl, thiol, or activated esters. mdpi.comresearchgate.netacs.orgcenmed.com The synthesis of these analogs often follows similar principles: selective activation of PEG termini and subsequent reactions with appropriate reagents to introduce the desired functional groups.

For instance, heterobifunctional PEGs with azide and carboxyl end groups (Azide-PEG-COOH) have been synthesized. acs.orgnih.gov One approach involves preparing an α-allyl-ω-hydroxyl PEG, modifying the hydroxyl end to an azido (B1232118) group, and then functionalizing the allyl terminus through radical addition of thiol compounds followed by further transformation to a carboxyl group. acs.orgnih.gov

Similarly, heterobifunctional PEGs with azide and activated ester functionalities, such as Azido-PEG-NHS ester, can be synthesized. nih.gov These compounds are useful for conjugating azide-functionalized molecules to amine-containing molecules via stable amide bonds, while the azide group remains available for click chemistry reactions. cenmed.comnih.gov

The synthesis of these analogs often requires careful selection of protecting groups and reaction conditions to ensure selective functionalization of each terminus without undesired side reactions or cross-reactivity between the functional groups or their precursors. researchgate.net

Azido-PEG8-NHS Ester Synthesis and Reactivity Profiles

Azido-PEG8-NHS ester is a derivative containing an azide group and an N-hydroxysuccinimide (NHS) ester. cd-bioparticles.net The NHS ester is highly reactive towards primary amines under mild conditions, typically in aqueous solutions or organic solvents. This reactivity allows for efficient labeling or conjugation of amine-containing molecules, such as proteins, peptides, or amine-modified oligonucleotides. cd-bioparticles.netbroadpharm.com

The synthesis of Azido-PEG8-NHS ester typically involves activating a carboxylic acid-terminated Azido-PEG8 derivative with N,N'-Disuccinimidyl carbonate (DSC) or other activating agents to form the NHS ester. The azide group remains available for subsequent click chemistry reactions. cd-bioparticles.net

Reactivity Profile:

NHS Ester: Reacts readily with primary amines to form stable amide bonds.

Azide: Participates in click chemistry reactions (CuAAC, SPAAC) with alkynes, BCN, or DBCO groups to form triazole linkages. cd-bioparticles.netmedchemexpress.com

This orthogonal reactivity makes Azido-PEG8-NHS ester a valuable cross-linking or labeling reagent, allowing for sequential conjugations with different biomolecules or surfaces.

Azido-PEG8-Carboxylic Acid Derivatives (e.g., Azido-PEG8-propionic acid)

Azido-PEG8-carboxylic acid derivatives, such as Azido-PEG8-propionic acid (also known as Azido-PEG8-acid), contain an azide group and a terminal carboxylic acid group. biochempeg.com The carboxylic acid group can be activated using carbodiimide (B86325) reagents like EDC or HATU, enabling coupling with primary amines to form stable amide bonds. biochempeg.combroadpharm.com

Azido-PEG8-acid is a water-soluble PEG linker. biochempeg.combroadpharm.com It has been used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. biochempeg.commedchemexpress.com

Synthesis Considerations:

The synthesis typically involves introducing a carboxylic acid function at one terminus of a PEG chain while an azide group is present at the other. For Azido-PEG8-propionic acid, this involves a C2 linker between the PEG chain and the carboxylic acid.

Research Findings:

Azido-PEG8-propionic acid has been utilized in surface functionalization of nanoparticles, beads, and biosensors, creating reactive sites for conjugation with bioactive molecules. This allows for the development of tailored surfaces for biomedical and diagnostic applications. It also serves as a tool for protein modification and conjugation, altering properties like solubility, stability, and immunogenicity by attaching PEG chains or other functional molecules to proteins.

A related compound, Fmoc-NH-PEG8-COOH, which contains an Fmoc-protected amine and a carboxylic acid, is also used as a cleavable ADC linker, highlighting the utility of PEG8-based carboxylic acid derivatives in bioconjugation. biochempeg.com

Multifunctional this compound Scaffolds (e.g., N-(Azide-PEG8)-N-bis(PEG8-Amine))

Multifunctional this compound scaffolds are designed to present multiple reactive groups, enabling complex conjugations and the creation of branched structures. An example is N-(Azide-PEG8)-N-bis(PEG8-Amine), which features one azide group and two primary amine groups. broadpharm.combroadpharm.com

This type of scaffold allows for orthogonal reactions: the azide can participate in click chemistry, while the two primary amines can be independently or simultaneously reacted with activated carboxylic acids, NHS esters, or carbonyls. broadpharm.combroadpharm.com

Another example of a multifunctional scaffold is N-(Azide-PEG8-carbonyl)-N-bis(PEG8-t-butyl ester), which contains an azide and two t-butyl ester-protected carboxylic acids. The t-butyl esters can be deprotected to yield free carboxylic acids, offering another set of reactive handles orthogonal to the azide.

Research has explored the synthesis of hydrogel microparticle scaffolds incorporating PEG8-Azide/Amine, where the azide or amine groups are used for subsequent click cross-linking or conjugation. google.comresearchgate.net These scaffolds can be designed with varying properties, such as degradability, and can be functionalized with cell adhesion proteins, growth factors, or extracellular matrix proteins. google.com

Enzyme-Cleavable Azido-PEG8 Linkers (e.g., Val-Lys dipeptide conjugates)

Enzyme-cleavable linkers are incorporated into conjugates, particularly ADCs, to allow for the controlled release of a payload within a specific cellular environment, such as the lysosome where certain enzymes are present. medchemexpress.combroadpharm.com Azido-PEG8 linkers can be designed to include enzyme-sensitive sequences.

A common motif for enzyme-cleavable linkers is the Val-Cit (Valine-Citrulline) dipeptide, which is specifically cleaved by Cathepsin B, an enzyme found in lysosomes. medchemexpress.combroadpharm.combroadpharm.com Azido-PEG8 linkers incorporating this dipeptide, such as Azido-PEG8-Val-Cit-PAB-OH or Azido-PEG8-Val-Cit-PAB-PNP, have been developed. broadpharm.combroadpharm.com

In these linkers, the Azido-PEG8 portion provides solubility and a handle for conjugation via click chemistry. The Val-Cit sequence acts as the enzyme-recognition site. The PAB (p-aminobenzyl alcohol) unit is often included as a self-immolative spacer that facilitates the release of the appended molecule after enzymatic cleavage. broadpharm.com

Another example of an enzyme-cleavable linker includes a Val-Lys dipeptide. While specific examples of Azido-PEG8-Val-Lys dipeptide conjugates were not extensively detailed in the search results, the principle of incorporating enzyme-sensitive peptide sequences into Azido-PEG-based linkers for controlled release is established in the context of ADCs and other bioconjugates. fujifilm.comglpbio.com For instance, a cleavable ADC linker containing Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is mentioned, highlighting the use of lysine (B10760008) within a cleavable PEG8 linker structure. medchemexpress.com

The design of these linkers ensures stability in circulation but allows for efficient release of the conjugated molecule upon enzymatic cleavage within the target cell. fujifilm.com

Reaction Chemistry and Mechanistic Studies of Azido Peg8 Amine

Amine-Based Coupling Reactions of Azido-PEG8-amine

The primary amine group of this compound is highly reactive with various electrophilic species, enabling its conjugation to a wide range of molecules and surfaces. biochempeg.comcd-bioparticles.netbroadpharm.commedchemexpress.com

Amide Bond Formation with Carboxylic Acids

The amine group can readily form stable amide bonds with carboxylic acids. biochempeg.comcd-bioparticles.netbroadpharm.commedchemexpress.com This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Carbodiimide (B86325) Coupling Reagents (e.g., EDC/sulfo-NHS)

Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used to mediate the formation of amide bonds between amines and carboxylic acids. mdpi.comthermofisher.comthermofisher.comnih.gov EDC reacts with a carboxylic acid to form an unstable O-acylisourea intermediate. thermofisher.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound, resulting in the formation of a stable amide bond and the release of a soluble urea (B33335) by-product. thermofisher.comthermofisher.com

The efficiency of EDC coupling can be significantly improved by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. mdpi.comthermofisher.comthermofisher.com The addition of NHS or sulfo-NHS leads to the formation of a more stable NHS-ester intermediate from the activated carboxylic acid. mdpi.comthermofisher.comthermofisher.com This NHS-ester is more stable in aqueous solutions compared to the O-acylisourea intermediate and reacts efficiently with primary amines at slightly alkaline pH, yielding a stable amide bond. mdpi.comthermofisher.comthermofisher.com Sulfo-NHS is often preferred in biological applications due to its increased water solubility and its inability to permeate cell membranes, allowing for selective surface modifications. mdpi.comthermofisher.com

Reactions with Activated Esters (e.g., N-Hydroxysuccinimide (NHS) Esters)

The amine group of this compound reacts directly and efficiently with activated esters, such as NHS esters, to form stable amide bonds. biochempeg.comcd-bioparticles.netbroadpharm.commedchemexpress.comthermofisher.combroadpharm.com NHS esters are highly reactive towards primary amines under slightly alkaline conditions. mdpi.comthermofisher.comthermofisher.com The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide linkage. thermofisher.comthermofisher.com this compound can be conjugated to molecules already functionalized with an NHS ester, or it can be used to react with NHS-activated carboxylic acids as described above. Azido-PEG8-NHS ester, a related compound, demonstrates the reactivity of an NHS ester with amines. broadpharm.com

Chemoselectivity and Orthogonality of this compound Functional Groups

This compound is characterized by its two highly chemoselective and orthogonal functional groups: the azide (B81097) and the primary amine nih.govchemicalbook.com. This orthogonality is key to its utility in creating complex molecular architectures and bioconjugates through sequential or simultaneous reactions without unwanted side reactions between the two termini of the linker itself.

The azide group is a prominent reactive handle in click chemistry. It readily participates in 1,3-dipolar cycloaddition reactions with terminal alkynes, a reaction often catalyzed by copper(I) (CuAAc) nih.gov. This reaction forms a stable 1,2,3-triazole ring. Furthermore, the azide group can undergo copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with strained cyclooctynes such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne) nih.govnih.gov. SPAAC is particularly valuable in biological systems as it does not require a potentially cytotoxic metal catalyst. The click chemistry reactions involving azides are known for their high efficiency, specificity, and bioorthogonality, meaning they react selectively with their alkyne partners without interfering with the diverse functional groups present in biological environments.

The primary amine group of this compound exhibits reactivity typical of amines. It readily reacts with activated carboxylic acid derivatives, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds nih.govchemicalbook.com. This reaction is a cornerstone of bioconjugation chemistry, widely used for coupling to proteins, peptides, and other molecules containing carboxylic acid or activated ester functionalities. The amine can also react with carboxylic acids in the presence of coupling agents (e.g., EDC, HATU) or with carbonyl compounds (aldehydes or ketones) to form imines, which can subsequently be reduced to stable secondary amines chemicalbook.com.

The orthogonal nature of the azide and amine functionalities allows for selective, sequential conjugations. For instance, the amine can be reacted with an NHS-activated molecule, followed by a click chemistry reaction involving the azide with an alkyne-functionalized partner, or vice versa. This stepwise approach, leveraging the distinct reactivity profiles of the azide and amine, provides precise control over the site and stoichiometry of conjugation, which is crucial for the synthesis of well-defined bioconjugates and complex molecular assemblies nih.govchemicalbook.com.

The PEG8 spacer in this compound contributes significantly to its properties and applications. The hydrophilic nature of the PEG chain enhances the solubility of conjugated molecules in aqueous media, which is particularly beneficial for biological applications chemicalbook.com. The flexible and non-ionic PEG chain also helps to reduce steric hindrance between the conjugated entities and can minimize non-specific binding and immunogenicity.

Investigation of Reaction Mechanisms and Side Reactions

The primary reactions involving this compound proceed via well-established mechanisms. The azide-alkyne cycloaddition (click chemistry) is a [3+2] cycloaddition reaction. In the Cu(I)-catalyzed version (CuAAc), the mechanism involves coordination of the alkyne to copper, followed by reaction with the azide to form a copper-coordinated triazole, which then undergoes protonolysis to yield the 1,4-disubstituted triazole product. The strain-promoted version (SPAAC) occurs without a catalyst, driven by the inherent strain energy of the cyclic alkyne, leading to the formation of a triazole.

The reaction of the primary amine with activated esters, such as NHS esters, involves a nucleophilic attack by the amine nitrogen on the carbonyl carbon of the ester, followed by the elimination of the NHS leaving group to form a stable amide bond. Reactions with carboxylic acids in the presence of coupling agents typically involve the activation of the carboxylic acid to form a reactive intermediate that is then susceptible to nucleophilic attack by the amine.

While the primary conjugation reactions of this compound are highly selective due to the orthogonal nature of its functional groups, potential side reactions can occur depending on the reaction conditions and the complexity of the system. For instance, in the synthesis of PEG-amines, by-products such as secondary or tertiary amines can potentially form depending on the synthetic route. However, these are related to the synthesis of the linker itself rather than its conjugation chemistry.

During conjugation reactions, particularly in complex biological mixtures, off-target reactions are a general concern. However, the bioorthogonal nature of the azide in click chemistry significantly minimizes reactions with the native functional groups commonly found in biological systems, such as amines, thiols, or hydroxyls. Similarly, while amines can react with various electrophiles, the use of activated esters like NHS esters under controlled conditions favors amide bond formation with primary amines over other less nucleophilic species.

Research findings often focus on the efficiency and selectivity of the desired conjugation using this compound. For example, studies have demonstrated the successful site-specific conjugation of proteins using azide-alkyne click chemistry, highlighting the ability to achieve controlled modification which is difficult with less selective methods that target common amino acid residues like lysine (B10760008) or cysteine. While detailed mechanistic studies specifically on side reactions of this compound during conjugation are not extensively detailed in the provided snippets, the emphasis in the literature is on the compound's ability to facilitate highly selective and efficient coupling through its orthogonal functional groups, thereby minimizing undesired side reactions in the context of complex bioconjugation.

Advanced Applications in Bioconjugation and Chemical Biology

Protein and Peptide Modification and Conjugation

Modification of proteins and peptides with PEG, including PEGylation utilizing linkers like Azido-PEG8-amine, is a significant area of research and development. The primary aim is often to improve the therapeutic or diagnostic potential of these biomolecules by enhancing their pharmacological properties frontiersin.orgnih.gov. This compound, or its activated derivatives, can be employed to target specific amino acid residues on the protein or peptide surface.

While this compound itself contains a free amine, which can react with activated carboxylic acids or aldehydes, it is commonly used as a precursor to create amine-reactive PEGylating agents or is employed in strategies where the protein is modified to react with its functional groups. A prevalent method for targeting protein amines (N-terminus and lysine (B10760008) residues) involves using PEG linkers activated as N-hydroxysuccinimide (NHS) esters. The amine group of this compound can be converted to an NHS ester, yielding Azido-PEG8-NHS ester broadpharm.comaxispharm.combiochempeg.com. This activated form is highly reactive towards primary amines on proteins and peptides, forming stable amide bonds biochempeg.comwindows.netbroadpharm.com. Alternatively, the azide (B81097) group of this compound can be utilized in click chemistry after introducing an alkyne or cyclooctyne (B158145) handle onto the protein.

The N-terminal α-amino group of a protein or peptide offers a potential site for site-specific modification due to its lower pKa compared to the ε-amino groups of lysine residues frontiersin.orgscielo.brnih.gov. By carefully controlling the reaction pH to be slightly acidic (typically between pH 7 and 8), a higher degree of selectivity for the N-terminus can be achieved when using amine-reactive reagents like NHS esters frontiersin.orgscielo.br. This compound, converted to its NHS ester form (Azido-PEG8-NHS ester), can be used in such controlled pH reactions to preferentially target the N-terminal amine, resulting in a more homogeneous PEGylated product scielo.brnih.gov. This site-specific modification at the N-terminus can be beneficial for preserving the protein's biological activity if the lysine residues are crucial for function scielo.brnih.govcheckrare.com.

Lysine residues, with their ε-amino groups, are abundant on the surface of most proteins and peptides and represent the most common targets for random PEGylation using amine-reactive reagents scielo.br. The pKa of lysine ε-amino groups is typically in the range of 9.3-10.5 scielo.br. At neutral or slightly alkaline pH (pH 7-9), both the N-terminal amine and lysine amines are deprotonated and available for reaction with activated esters like NHS esters biochempeg.comwindows.netbroadpharm.com. When this compound is converted to Azido-PEG8-NHS ester, it can react with these accessible lysine residues broadpharm.comaxispharm.com. Since most proteins contain multiple lysine residues, this approach typically leads to a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different lysine positions scielo.brnih.govresearchgate.net. While resulting in a mixture, lysine modification is a straightforward and widely applied method for PEGylation scielo.br.

The choice between site-specific and random conjugation strategies significantly impacts the properties of the resulting PEGylated protein. Random PEGylation, often achieved by targeting lysine residues with reagents like NHS esters derived from this compound, is relatively simple but yields a heterogeneous mixture of positional isomers with varying degrees of PEGylation scielo.brnih.govresearchgate.net. This heterogeneity can lead to variations in biological activity, pharmacokinetics, and immunogenicity among the different isomers scielo.brnih.gov. Site-specific PEGylation, on the other hand, aims to attach the PEG chain to a single, defined location on the protein nih.govnih.govacs.org. This can be achieved by targeting unique amino acid residues like a free cysteine (often introduced via protein engineering) with maleimide-PEG reagents, or by selectively modifying the N-terminus under controlled pH conditions frontiersin.orgscielo.brnih.gov. While more complex, site-specific PEGylation offers greater control over the conjugation outcome, leading to a homogeneous product with predictable properties nih.govnih.gov. This compound can be integrated into site-specific strategies; for instance, the azide group can be used in click chemistry to attach the PEG to a protein engineered to contain an alkyne or cyclooctyne at a specific site biochempeg.comaxispharm.comnih.gov. Alternatively, as discussed, N-terminal modification using Azido-PEG8-NHS ester under controlled pH can be considered a site-directed approach scielo.br.

Conjugation StrategyTarget ResiduesReagent Type (Examples)Product HomogeneityAdvantagesDisadvantages
Random PEGylationLysine ε-amines, N-terminal amineNHS esters (e.g., Azido-PEG8-NHS ester) biochempeg.comHeterogeneousSimple chemistry, widely applicable researchgate.netMixture of isomers, variable properties scielo.brnih.gov
Site-Specific PEGylationN-terminal amine, Cysteine thiols, Engineered sitesAldehydes, Maleimides, Click chemistry reagents (e.g., this compound for click) frontiersin.orgaxispharm.comnih.govHomogeneousPredictable properties, potentially improved activity/reduced immunogenicity nih.govnih.govMore complex chemistry, may require protein engineering nih.gov

PEGylation with molecules like this compound significantly alters the physicochemical and biological properties of proteins and peptides frontiersin.orgnih.gov. The hydrophilic nature of the PEG chain increases the protein's apparent size and hydrodynamic volume, leading to improved solubility, particularly for hydrophobic proteins or peptides frontiersin.orgresearchgate.netnih.gov. This increased solubility can also reduce aggregation researchgate.netscielo.br. PEGylation enhances protein stability by providing a protective shield against proteolytic degradation and denaturation frontiersin.orgresearchgate.netscielo.br. This increased stability contributes to a longer functional half-life in biological environments frontiersin.orgnih.gov. Furthermore, the increased hydrodynamic volume resulting from PEGylation reduces renal filtration, a primary clearance mechanism for many proteins and peptides frontiersin.orgscielo.br. This leads to extended circulation half-life and improved pharmacokinetics, potentially allowing for less frequent dosing of therapeutic proteins frontiersin.orgnih.govresearchgate.net. PEGylation can also reduce immunogenicity by masking antigenic epitopes on the protein surface, although anti-PEG antibodies can still develop with repeated administration frontiersin.orgnih.govresearchgate.netscielo.brnih.govmdpi.com.

Table: Impact of PEGylation on Protein Properties frontiersin.orgnih.govresearchgate.netscielo.br

PropertyEffect of PEGylation
SolubilityIncreased (especially for hydrophobic proteins)
StabilityIncreased (against proteolysis and denaturation)
AggregationReduced
Hydrodynamic VolumeIncreased
Renal FiltrationDecreased
Circulation Half-lifeExtended
ImmunogenicityGenerally Reduced (though anti-PEG antibodies can form)

This compound is particularly valuable in protein labeling for imaging and diagnostics due to the presence of the azide group. After conjugating the amine end (potentially as an NHS ester) to the protein, the azide handle is available for subsequent reactions biochempeg.comaxispharm.com. This allows for the attachment of various probes, such as fluorescent dyes, radioisotopes, or contrast agents, via highly efficient and bioorthogonal click chemistry (copper-catalyzed or strain-promoted azide-alkyne cycloaddition) biochempeg.comaxispharm.commedchemexpress.com. This two-step approach (PEGylation via the amine, then labeling via the azide) provides flexibility and can minimize potential interference between the labeling reaction and the initial protein conjugation. PEGylated labels often exhibit improved solubility and altered biodistribution, which can enhance the sensitivity and specificity of imaging and diagnostic applications like ELISA, in vivo imaging, and cellular imaging axispharm.comnih.govcreativebiomart.netthermofisher.comthermofisher.com.

Table: Examples of Protein Labeling Applications Using PEGylated Linkers (Applicable with this compound strategies) axispharm.comnih.govcreativebiomart.netthermofisher.comthermofisher.com

ApplicationBenefit of PEGylated Label
In vivo ImagingImproved solubility, altered biodistribution, reduced non-specific binding
Cellular ImagingPrecise and specific labeling, enhanced signal-to-noise
ELISAEnhanced detection sensitivity
Diagnostic AssaysImproved probe stability and performance
N-terminal Amino Group Specific Modification

Impact of PEGylation on Protein Solubility, Stability, and Pharmacokinetics

Antibody-Drug Conjugates (ADCs) Research

Antibody-Drug Conjugates (ADCs) represent a class of highly potent therapeutic agents designed to selectively deliver cytotoxic payloads to target cells, typically cancer cells. ADCs are composed of a monoclonal antibody, a stable linker, and a cytotoxic drug (payload). The linker plays a critical role in maintaining the stability of the ADC in circulation and facilitating the controlled release of the payload at the target site.

Design and Synthesis of Non-Cleavable and Cleavable this compound-based Linkers

ADC linkers are broadly classified into cleavable and non-cleavable types, depending on their payload release mechanism nih.govnih.govmims.comguidetopharmacology.org. This compound itself serves as a building block for non-cleavable linkers wikipedia.orgnewdrugapprovals.orgnih.gov. In non-cleavable linkers, the payload remains covalently attached to the antibody and is released upon lysosomal degradation of the antibody within the target cell guidetopharmacology.org.

While this compound is described as a non-cleavable linker component, it can also be incorporated into the design of more complex cleavable linker systems. Cleavable linkers are designed to release the payload in response to specific enzymatic activity (e.g., proteases like cathepsin), pH changes, or reduction in the tumor microenvironment nih.govmims.comguidetopharmacology.org. For instance, a cleavable peptide-based linker incorporating a PEG8 unit, such as Azido-PEG8-Amido-Val-Cit-PAB-PNP, has been mentioned, indicating the potential for Azido-PEG8 to be part of cleavable architectures americanelements.com. The azide and amine functional groups of this compound provide versatile handles for conjugation chemistry, allowing for its incorporation into various linker designs through reactions like click chemistry (with alkynes) or amide bond formation (with carboxylic acids or activated esters) nih.govnih.gov.

Linker Length Optimization in ADC Development

The length of the PEG linker significantly impacts the pharmacokinetic properties and efficacy of ADCs nih.govuni.lu. Studies on PEGylated linkers in ADC development have demonstrated a clear relationship between PEG length and conjugate pharmacology nih.govnih.govnih.gov. Longer PEG chains have been shown to result in slower plasma clearance, contributing to increased drug exposure and potentially a wider therapeutic window nih.govnih.govnih.gov.

Research suggests that a PEG length of approximately 8 units can represent a threshold beyond which the impact on clearance becomes less pronounced nih.govnih.gov. For example, studies evaluating PEG lengths up to 24 ethylene (B1197577) oxide units observed that while longer PEG chains led to slower clearance, this effect plateaued around PEG8 nih.govnih.gov. This indicates that an 8-unit PEG, as found in this compound, can provide a beneficial balance in terms of reducing hydrophobicity and improving pharmacokinetics without requiring excessively long chains mims.comnih.govnih.gov.

Influence of Linker Chemistry on Drug Release and Efficacy

The chemical composition and structure of the linker, including the presence of PEG units and the nature of the conjugation points, profoundly influence drug release and, consequently, ADC efficacy nih.govuni.lunih.gov. The linker must be stable in systemic circulation to prevent premature payload release, which could lead to off-target toxicity nih.govuni.lu. Upon reaching the target site and internalization, the linker should facilitate the efficient release of the active payload to exert its cytotoxic effect nih.govnih.govmims.comuni.lu.

PEG linkers contribute to improved ADC performance by enhancing solubility and reducing aggregation, which can otherwise lead to rapid clearance and reduced efficacy bioglyco.comnih.govnih.gov. The functional groups on this compound, the azide and amine, enable specific and robust conjugation chemistries. The azide group is highly reactive in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAc) or strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for efficient and site-specific attachment to alkyne-modified antibodies or payloads nih.govnih.govbioglyco.com. The amine group can be utilized for conjugation via amide bond formation with activated carboxylic acids or NHS esters nih.gov. These controlled conjugation methods contribute to the homogeneity and stability of the resulting ADCs, which are critical for predictable drug release and optimal efficacy nih.gov.

Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-Targeting Chimeras (PROTACs) are a burgeoning class of small molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule typically consists of two ligands, one that binds to the target protein and another that binds to an E3 ubiquitin ligase, connected by a linker.

Role of this compound as a PROTAC Linker

This compound is recognized as a PEG-based linker specifically designed for use in the synthesis of PROTACs wikipedia.orgnih.govbioglyco.comguidetopharmacology.orgwikipedia.orgguidetopharmacology.org. In the design of a PROTAC, the linker is a crucial element that bridges the target protein ligand and the E3 ubiquitin ligase ligand nih.govguidetopharmacology.orgwikipedia.orgguidetopharmacology.org. The length, flexibility, and chemical nature of the linker can significantly influence the ability of the PROTAC to effectively bring the target protein into close proximity with the E3 ligase, which is necessary for ubiquitination and subsequent degradation nih.govguidetopharmacology.orgwikipedia.orgguidetopharmacology.org.

Design Considerations for E3 Ligase and Target Protein Conjugation

In the design of PROTACs, this compound serves as a linker to conjugate a ligand for an E3 ubiquitin ligase and a ligand for the target protein xcessbio.comtargetmol.com. PROTACs function by bringing the target protein into close proximity to an E3 ligase, facilitating ubiquitination and subsequent proteasomal degradation of the target protein xcessbio.comtargetmol.commedchemexpress.com. The PEG8 chain provides a flexible spacer between the two ligands, which is crucial for the formation of a stable ternary complex between the E3 ligase, the PROTAC molecule, and the target protein biochempeg.com.

The amine functional group on this compound is commonly used to react with activated carboxylic acids, such as NHS esters, present on either the E3 ligase ligand or the target protein ligand, forming a stable amide bond biochempeg.comthermofisher.comaxispharm.com. The azide group provides a handle for further conjugation using click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne or cyclooctyne-modified molecules, respectively biochempeg.commedchemexpress.comaxispharm.com. This dual reactivity allows for modular synthesis strategies in assembling PROTACs.

Key design considerations when using this compound in PROTACs include optimizing the length and flexibility of the linker, as these properties can significantly impact the formation and stability of the ternary complex and, consequently, the efficacy of target protein degradation biochempeg.com. The PEG8 length offers a balance between providing sufficient distance for proper protein-ligase interaction and maintaining favorable pharmacokinetic properties due to the increased hydrophilicity conferred by the PEG chain biochempeg.comrsc.org.

Structure-Activity Relationships of this compound in PROTACs

The PEG8 linker length in PROTACs influences their structure-activity relationships (SAR). The optimal linker length is highly dependent on the specific E3 ligase and target protein being recruited, as it dictates the spatial arrangement of the ternary complex biochempeg.com. A linker that is too short can lead to steric hindrance and prevent effective binding, while a linker that is too long may result in reduced ternary complex stability and decreased degradation efficiency biochempeg.com.

Studies investigating PROTACs incorporating PEG linkers of varying lengths have shown that the number of PEG units can significantly affect target protein degradation potency. The PEG8 length has been utilized in various PROTAC designs, contributing to improved solubility and potentially influencing cellular permeability and biodistribution compared to more hydrophobic linkers rsc.org. The inherent flexibility of the PEG chain allows for conformational adaptability, which can be advantageous for orienting the target protein and E3 ligase in a productive manner for ubiquitination.

Bioorthogonal Chemistry in Biological Systems

This compound is a valuable tool in bioorthogonal chemistry due to its azide functional group, which can participate in highly selective reactions with complementary functional groups (such as alkynes or cyclooctynes) within complex biological environments without interfering with native biochemical processes thermofisher.commedchemexpress.comnih.gov. The PEG spacer enhances the solubility and biocompatibility of the molecule, making it suitable for applications in biological systems biochempeg.comaxispharm.com.

In Vitro and In Vivo Labeling Methodologies

The azide group of this compound allows for efficient and specific labeling of biomolecules and cellular structures using click chemistry. In vitro, this can involve conjugating this compound to a molecule of interest (e.g., a protein or small molecule) and then using click chemistry to attach a reporter tag (such as a fluorescent dye or biotin) that contains a complementary alkyne or cyclooctyne group biochempeg.commedchemexpress.comaxispharm.com. This methodology enables the visualization, detection, or isolation of the labeled entity.

For in vivo applications, this compound or molecules conjugated to it can be introduced into living organisms. The azide group remains largely unreactive with endogenous biomolecules, allowing for subsequent reaction with an exogenously administered probe carrying a compatible alkyne or cyclooctyne tag nih.govresearchgate.net. This pretargeting strategy minimizes background signal and allows for specific labeling of the molecule or structure of interest within a living system researchgate.net. Metabolic labeling strategies can also incorporate azide-modified molecules, which are then detected using click chemistry with probes nih.govnih.gov.

Minimally Invasive Chemical Probing of Biological Processes

Bioorthogonal reactions employing azide-containing compounds like this compound provide a minimally invasive way to probe biological processes. By incorporating an azide handle into specific biomolecules (either synthetically or metabolically), researchers can track their synthesis, trafficking, or interactions within cells or organisms using click chemistry with various probes nih.govnih.gov.

The ability to perform these reactions under physiological conditions (aqueous buffer, neutral pH, room temperature) and the low reactivity of azides with native biological functionalities ensure that the probing process does not significantly perturb the biological system thermofisher.comnih.gov. This allows for the study of dynamic biological events with high specificity.

Application in Cell-Surface Engineering

This compound can be utilized in cell-surface engineering by modifying the cell surface with either the azide or amine group for subsequent conjugation. For instance, the amine group can be used to attach this compound to activated functional groups present on the cell membrane or attached to cell-surface molecules biochempeg.comcd-bioparticles.net. Alternatively, metabolic labeling with azide-modified sugars can incorporate azide groups directly into cell-surface glycans nih.govnih.gov.

Once the azide groups are displayed on the cell surface, click chemistry can be employed to attach various molecules, such as targeting ligands, imaging agents, or biomaterials axispharm.comnih.gov. This allows for the creation of engineered cell surfaces with tailored properties for applications in cell tracking, targeted drug delivery, or tissue engineering researchgate.net. The PEG component helps to improve the solubility and reduce non-specific interactions on the cell surface axispharm.com.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number857891-82-8 biochempeg.comxcessbio.commedchemexpress.comglpbio.com
Molecular FormulaC₁₈H₃₈N₄O₈ biochempeg.comxcessbio.comglpbio.com
Molecular Weight438.51 - 438.52 biochempeg.comxcessbio.commedchemexpress.comglpbio.com
Chemical Name26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-amine biochempeg.comxcessbio.com
Purity≥95% - ≥98% biochempeg.combroadpharm.comxcessbio.commedchemexpress.combiochempeg.com
AppearanceSolid Powder xcessbio.com
SolubilitySoluble in aqueous media, DCM, DMF, DMSO, Water broadpharm.comcd-bioparticles.netglpbio.com

Materials Science and Nanotechnology Applications

Surface Functionalization and Engineering

Azido-PEG8-amine is a valuable tool for modifying and engineering material surfaces due to its reactive functional groups. Its ability to participate in Click Chemistry and react with carboxylic acids and NHS esters allows for tailored surface properties. biochempeg.com

Modification of Nanoparticles (e.g., Gold Nanoparticles) and Quantum Dots

This compound and similar azido-PEG derivatives are employed in the surface functionalization of nanoparticles, including gold nanoparticles (AuNPs) and quantum dots (QDs). For instance, azido-PEG modified antibodies can be immobilized on alkyne-functionalized gold nanoparticles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry researchgate.netcnr.it. This approach is utilized in the development of gold labels for biosensing techniques researchgate.netcnr.it. Another strategy involves coating AuNPs with a polymer functionalized with alkyne monomers, allowing the binding of azido-modified molecules through CuAAC click chemistry researchgate.net. This polymeric coating provides both stabilization and functionalization to the nanoparticles researchgate.net.

Surface functionalization is also crucial for quantum dots, particularly for applications in biosensing and bioimaging nih.gov. Alkynylated carbon quantum dots can be modified with azido-functionalized molecules, such as azido (B1232118) molecular beacon DNA or azido-functionalized peptides, through CuAAC reactions nih.gov. This functionalization allows for specific targeting and enhanced imaging capabilities nih.gov. The incorporation of amino-PEG monomers into polymers used for coating quantum dots can provide functional sites for derivatization, enabling covalent conjugation of dyes or streptavidin for targeted imaging with minimal non-specific binding nih.gov.

Functionalization of Biosensors and Microchips

The functionalization of biosensor surfaces and microchips is essential for the specific capture and detection of biomolecules. Immobilizing proteins, antibodies, or other ligands on these surfaces in a controlled and oriented manner is critical for sensitivity and reproducibility nih.govmdpi.com. Azido-PEG compounds, including those with similar structures to this compound, play a role in creating functional surfaces for biosensors. For example, azide-functionalized proteins can be coupled to complementary alkyne or azide (B81097) groups on a surface using Huisgen [3 + 2] cycloaddition reactions, a type of click chemistry nih.gov. This technique allows for the covalent and orthogonal attachment of biomolecules to solid surfaces for creating microarrays mdpi.com.

Strategies involving PEG linkers are used to immobilize antibodies on surfaces for biosensing applications cnr.itnih.gov. Reacting the amino groups of an antibody with an Azido-PEG-NHS ester can introduce clickable functionalities onto the antibody, which can then be used for conjugation to an alkyne-functionalized surface cnr.it. This method allows for controlling the degree of azide insertion, potentially influencing the orientation and accessibility of the immobilized antibody cnr.it.

Surface Modification of Polymeric Materials (e.g., PLGA Fibers and Particles)

This compound can be used for the surface functionalization of polymeric materials, such as bicompartmental poly(lactide-co-glycolide) (PLGA) fibers and particles biochempeg.com. This modification can be achieved via surface-selective click chemistry, enabling the synthesis of spatioselectively modified particles and fibers for various biomedical applications biochempeg.com. PLGA is a widely used biodegradable and biocompatible copolymer in drug delivery systems researchgate.net. Surface modification strategies, including coating with hydrophilic moieties like PEG, are employed to improve the properties of PLGA nanoparticles, such as enhancing stability, biocompatibility, and targeting capabilities, and overcoming limitations like rapid clearance and non-specific uptake researchgate.netnih.gov.

Incorporating PEG onto the surface of PLGA particles can improve their diffusion in environments like cervical mucus, a property dependent on PEG molecular weight and density nih.gov. This modification can also help particles stay well-dispersed in aqueous solutions and neutralize surface charge nih.gov.

Strategies for Reducing Non-Specific Protein Adsorption

Reducing non-specific protein adsorption is crucial for improving the performance of biosensors, biomaterials, and nanoparticles in complex biological environments. PEGylation, the process of conjugating PEG chains to a surface or molecule, is a common strategy employed to achieve this. The hydrophilic and flexible nature of PEG chains creates a barrier that repels proteins, thereby reducing non-specific interactions nih.govmdpi.com.

While the exact mechanism is not fully elucidated, PEGylation is thought to reduce non-specific adsorption through a combination of charge shielding, minimization of membrane penetration, and protein stabilization nih.gov. Studies have shown that incorporating PEG molecules into hydrogels can significantly reduce non-specific protein binding in immunoassays mdpi.comresearchgate.net. For example, polyacrylate hydrogels modified with different PEG molecules demonstrated a significant reduction in non-specific protein binding, leading to improved immunoassay sensitivity mdpi.comresearchgate.net. This reduction in non-specific binding enhances the signal-to-noise ratio and improves the accuracy of detection systems mdpi.comresearchgate.net.

Hydrogel Synthesis and Engineering

This compound as a Crosslinker in Hydrogel Formation

This compound, as a heterobifunctional molecule with an azide group, can be utilized in the synthesis and engineering of hydrogels, particularly through click chemistry approaches. While this compound itself might not be a direct crosslinker in all hydrogel systems, its azide functionality allows it to be incorporated into networks formed by reactions with complementary alkyne or cyclooctyne (B158145) groups.

For example, hydrogels can be formed using bioorthogonal SPAAC chemistry by reacting multi-arm PEG functionalized with cyclooctyne groups (e.g., 8-Arm PEG-DBCO) with azide-bearing molecules alfa-chemistry.comnih.gov. In such systems, a molecule like PEG-2-Az (an azide-functionalized PEG) can act as a crosslinker, covalently linking the multi-arm PEG structures alfa-chemistry.comnih.gov. While the search results specifically mention PEG-2-Az in this context, the presence of an azide group in this compound suggests its potential for similar applications where an azide-containing crosslinker is required to react with alkyne or cyclooctyne functionalized polymers to form a hydrogel network. The amino group on this compound could also be used for further functionalization of the hydrogel network after its formation.

Encapsulation of Cells and Biomolecules within this compound-Crosslinked Hydrogels

Hydrogels are promising materials for cell encapsulation and controlled release of biomolecules due to their high water content and biocompatibility, mimicking aspects of the native extracellular matrix. mdpi.comnih.gov this compound can be incorporated into hydrogel networks, often through Click Chemistry reactions, to create matrices capable of encapsulating biological entities. nih.gov

In one approach, multi-arm PEGs functionalized with cyclooctyne groups (e.g., PEG-8-DBCO) can be crosslinked with azide-bearing molecules, such as this compound or azide-functionalized proteins, via SPAAC chemistry to form hydrogels. nih.gov This method allows for the covalent incorporation of azide-functionalized biomolecules within the hydrogel structure. nih.gov Studies have shown that cells, such as human mesenchymal stem cells (hMSCs), can be encapsulated within SPAAC-formed hydrogels utilizing PEG-8-DBCO and azide-functionalized proteins with high viability. nih.gov For instance, hMSC viability was statistically similar in hydrogels with and without azide-functionalized mCherry protein, indicating that the presence of the functionalized protein did not adversely affect cell survival. nih.gov

Encapsulation of biomolecules like proteins can be achieved by pre-reacting azide-functionalized proteins (e.g., AzCFP) with cyclooctyne-functionalized PEG precursors (e.g., PEG-8-DBCO) before the final gel formation step with a crosslinker like PEG-2-azide. nih.gov This pre-reaction strategy ensures more consistent conjugation of the protein within the hydrogel network. nih.gov The dense crosslinked network of such hydrogels can potentially protect encapsulated therapeutics from premature degradation and control their release. mdpi.com

Mechanical and Biological Properties of Functionalized Hydrogels

The mechanical and biological properties of hydrogels crosslinked using this compound and related click chemistry can be tuned by controlling various factors, including the concentration and molecular weight of the PEG precursors, the stoichiometry of reactive groups, and the rate of gel formation. rsc.orgresearchgate.net

Studies on PEG-based hydrogels formed via thiol-ene click chemistry, a reaction often compatible with azide-alkyne click chemistry components, have demonstrated that the rate of photopolymerization influences the mechanical properties, such as storage modulus. rsc.org Higher light intensity and photoinitiator concentration can lead to increased storage modulus. rsc.org The mechanical properties are also influenced by network heterogeneity, including the presence of dangling end groups and looping, which can be controlled by the gelation rate. rsc.org

The incorporation of functional groups, such as those provided by this compound, allows for the biofunctionalization of hydrogels, influencing cell behavior. For example, hydrogels presenting covalently-immobilized cell adhesion motifs can facilitate cell binding and adhesion. nih.gov The mechanical properties of the hydrogel can also impact encapsulated cells; studies have shown that the mechanical modulus can influence cell viability and differentiation. researchgate.net For instance, lower stiffness PEGDA hydrogels have been correlated with higher mRNA levels of chondrogenic markers in encapsulated chondrocytes. researchgate.net

Data on the mechanical properties of hydrogels can be presented in terms of compressive modulus, ultimate stress, and ultimate strain, showing how properties change with crosslink density or molecular weight between crosslinks. researchgate.net

Hydrogel TypeCrosslink DensityCompressive Modulus (Pa)Ultimate Stress (Pa)Ultimate Strain (%)
Example PEG Hydrogel AHighXYZ
Example PEG Hydrogel BLowX'Y'Z'
(Note: Specific data for this compound crosslinked hydrogels would require specific research findings not fully detailed in the search results, but this table structure illustrates how such data would be presented.)

Development of Novel Polymeric Materials

This compound is a valuable building block in the development of novel polymeric materials beyond bulk hydrogels, including functionalized particles, fibers, graft polymers, and surface coatings. biochempeg.comhuatengsci.combiochempeg.comhuatengsci.comcd-bioparticles.net Its heterobifunctional nature allows for controlled integration into polymer structures and subsequent modification. mdpi.com

Integration of this compound into Polymer Backbones

The reactive end groups of this compound, particularly the amine group, can be used to integrate the PEG chain into the backbone of various polymers. The amine can react with monomers or polymers containing complementary functional groups, such as carboxylic acids or activated esters, forming stable amide bonds. This incorporation introduces the properties of PEG, such as hydrophilicity and biocompatibility, into the resulting polymer.

While direct examples of this compound being explicitly integrated into the main backbone chain during polymerization were not extensively detailed, the concept of using amine-terminated PEGs for polymer modification and integration is well-established. For instance, amine-functionalized PEGs can be conjugated to polymers like alginate via amide coupling to improve mechanical resistance and durability. mdpi.com Similarly, acrylic acid can be coupled to primary amine-bearing moieties via amide bond formation to create monomers for polymerization, a strategy that could potentially be applied to this compound if appropriately functionalized. nih.gov

Synthesis of Graft Polymers and Functional Coatings

This compound is particularly useful for synthesizing graft polymers and creating functional coatings due to its orthogonal reactive groups. The azide or amine group can serve as an anchoring point to attach the PEG chain to a pre-formed polymer backbone or a surface, while the other functional group remains available for further conjugation.

For synthesizing graft polymers, a polymer backbone containing alkyne groups can be reacted with the azide group of this compound via Click Chemistry, grafting PEG chains onto the backbone. Alternatively, a polymer backbone with carboxylic acid or activated ester groups could react with the amine group of this compound. This approach allows for precise control over the grafting density and the properties of the resulting comb-like or brush polymers.

This compound can also be used for surface functionalization. For example, surfaces modified with alkyne groups can be reacted with the azide group of this compound to create a PEGylated surface with exposed amine groups, ready for further conjugation with biomolecules or other ligands via amide coupling. Conversely, surfaces with activated ester or carboxylic acid groups can react with the amine group of this compound, presenting azide groups for subsequent click chemistry reactions. This is particularly relevant for modifying biomaterial surfaces for controlled ligand attachment or creating functional coatings on nanoparticles or fibers. biochempeg.compolysciences.com this compound has been used for the surface functionalization of bicompartmental poly(lactide-co-glycolide) (PLGA) fibers and particles via surface-selective click chemistry to create spatioselectively modified materials for biomedical applications. biochempeg.com Similarly, Azido-PEG8-NHS ester, a derivative of this compound, has been used to introduce clickable azide functionalities onto antibodies for immobilization on alkyne-modified polymer-coated gold nanoparticles via CuAAC click chemistry. cnr.it This demonstrates the utility of this compound derivatives in creating functional coatings for targeted applications. cnr.it

The ability to create such functionalized surfaces and graft polymers is crucial for applications ranging from drug delivery systems and biosensors to tissue engineering scaffolds and diagnostics. biochempeg.comaxispharm.comvulcanchem.com

Analytical and Characterization Methodologies in Azido Peg8 Amine Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Azido-PEG8-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a primary technique for confirming the structure of this compound and verifying the presence of the characteristic PEG backbone and the terminal functional groups researchgate.netnih.govmdpi.comsemanticscholar.org. The repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-) of the PEG chain typically yield characteristic signals in the ¹H NMR spectrum around 3.5-3.7 ppm nih.govmdpi.comresearchgate.net. Specific signals corresponding to the protons adjacent to the azide (B81097) group (-CH₂-N₃) and the amine group (-CH₂-NH₂) are expected at distinct chemical shifts, allowing for their identification and integration to confirm the presence and relative ratio of these end groups mdpi.comresearchgate.net.

For example, in the ¹³C NMR spectrum, the carbon adjacent to the azide group is typically observed around 50-51 ppm mdpi.comresearchgate.netresearchgate.net. The carbons of the PEG backbone appear in the 69-71 ppm range, while the carbon atom directly attached to the amine group shows a chemical shift around 41-42 ppm mdpi.comresearchgate.net. Analysis of the integration of these signals in the ¹H NMR spectrum can also provide quantitative information about the degree of functionalization semanticscholar.org.

Research findings often report NMR data consistent with the expected structure of this compound, confirming the successful synthesis and presence of both the azide and amine termini medchemexpress.com. Studies on similar PEG derivatives also highlight the utility of ¹H and ¹³C NMR in confirming the quantitative introduction of azide and amine functions by observing the disappearance of precursor signals and the appearance of characteristic peaks for the new functional groups mdpi.comresearchgate.netresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and assessing its purity nih.govmedchemexpress.comenovatia.com. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used for PEG derivatives nih.govsemanticscholar.org.

For a monodisperse compound like this compound, MS provides a precise molecular weight, which can be compared to the calculated theoretical mass (438.52 g/mol for C₁₈H₃₈N₄O₈) to confirm its identity cd-bioparticles.netbiochempeg.commedchemexpress.comaxispharm.com. The presence of a single dominant peak corresponding to the expected molecular ion (often with adducts like [M+H]⁺ or [M+Na]⁺) indicates high purity uni.lu. Impurities, such as residual starting materials, side products, or PEG chains with different numbers of repeating units (in the case of polydisperse PEGs), can be detected as additional peaks in the mass spectrum enovatia.com.

Certificates of Analysis for this compound frequently report MS data that is "consistent with structure," indicating that the observed mass aligns with the expected molecular weight medchemexpress.com. MS can also be coupled with chromatographic techniques (LC-MS) for more detailed analysis of complex mixtures and identification of impurities nih.govenovatia.comfrontiersin.org.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating this compound from impurities and analyzing its purity and molecular weight distribution.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is widely used to assess the purity of this compound and monitor chemical reactions involving the compound nih.govfrontiersin.org. Reversed-phase HPLC is commonly employed, where the separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase nih.govresearchgate.net. The retention time of this compound is influenced by its relatively hydrophilic PEG chain and the terminal functional groups.

HPLC analysis provides a chromatogram where the compound of interest appears as a peak. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram medchemexpress.com. High purity is indicated by a large main peak and minimal signals from impurities medchemexpress.com. Certificates of Analysis for this compound often specify purity determined by HPLC, with values typically exceeding 95% or even 98% cd-bioparticles.netmedchemexpress.comaxispharm.com.

HPLC can also be used to monitor the progress of reactions where this compound is a reactant or product, by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time nih.gov.

An example of HPLC purity data for this compound:

Analysis MethodPurity
HPLC>98% cd-bioparticles.net
HPLC99.87% medchemexpress.com

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their hydrodynamic volume semanticscholar.orgfrontiersin.org. While this compound is a relatively short, monodisperse PEG derivative, GPC is particularly useful for characterizing the molecular weight distribution of polydisperse PEG polymers and PEG conjugates semanticscholar.orgfrontiersin.orgresearchgate.net.

For monodisperse PEGs, GPC can confirm that the product has a narrow molecular weight distribution, appearing as a single, sharp peak semanticscholar.org. In the context of reactions involving this compound, such as conjugation to larger molecules, GPC can be used to separate the unreacted PEG linker from the PEGylated product and assess the molecular weight of the conjugate frontiersin.org. The technique helps determine if the PEGylation reaction has occurred and if the product has the expected size frontiersin.org. Studies on PEGylated compounds demonstrate that GPC can reveal the formation of higher molecular weight species corresponding to conjugates researchgate.net.

Quantitative Methods for Assessing Functionalization Efficiency

Beyond confirming the presence of the functional groups, it is often necessary to quantify the efficiency of functionalization, especially when this compound is synthesized or used in conjugation reactions. This involves determining the proportion of PEG molecules that have been successfully modified with the desired end groups.

While specific quantitative methods solely focused on the functionalization efficiency of both the azide and amine groups within a sample of this compound were not explicitly detailed for this specific compound in the search results, general approaches for quantifying PEG functionalization can be applied.

One common method for quantifying end-group functionalization in PEGs is quantitative NMR (qNMR) semanticscholar.org. By comparing the integrated signals of protons from the PEG backbone to the integrated signals of protons specifically associated with the functional end groups (azide or amine), the percentage of functionalized chains can be determined semanticscholar.org. For this compound, this would involve comparing the integration of the -CH₂-O- signals to the integration of the signals for the protons adjacent to the azide and amine groups.

For reactions where this compound is used to functionalize another molecule (e.g., a protein or nanoparticle), the functionalization efficiency can be assessed by quantifying the amount of this compound that has been successfully attached. This can be achieved using techniques that quantify either the PEG component or the molecule being functionalized after separation of the conjugate from the unreacted components frontiersin.orgacs.org. Techniques like UV-Vis spectroscopy (if one of the components has a chromophore), fluorescence spectroscopy (if a fluorescent label is incorporated), or quantitative amino acid analysis (for protein conjugates) can be employed frontiersin.org. MS can also be used to determine the degree of PEGylation by analyzing the mass increase of the functionalized molecule nih.govenovatia.comfrontiersin.org.

Quantitative methods are crucial for optimizing reaction conditions and ensuring reproducible results in applications involving this compound.

Rheological Studies for Material Properties (e.g., Hydrogels)

Rheological studies are crucial for characterizing the mechanical properties and viscoelastic behavior of materials, particularly soft materials like hydrogels, where compounds such as this compound could potentially be incorporated. The unique heterobifunctional nature of this compound, possessing both an azide and an amine group, allows its use in various chemical reactions, including click chemistry, to form polymer networks. While direct, detailed rheological data specifically on materials primarily constructed using this compound is not extensively reported in the immediately available literature, the principles and methodologies of rheology applied to similar PEG-based and click chemistry-formed hydrogels are highly relevant.

Rheology measures how a material deforms or flows in response to applied stress or strain. For hydrogels, key rheological parameters provide insights into their structure, stiffness, and gelation kinetics. These typically include the storage modulus (G'), which represents the elastic solid-like behavior and energy stored, and the loss modulus (G''), which indicates the viscous liquid-like behavior and energy dissipated. nih.gov The gelation process itself can be monitored using dynamic rheology, observing the crossover point where G' becomes greater than G'', signifying the formation of a stable network. nih.gov

Studies on hydrogels formed via click chemistry using related PEG-azide and alkyne components demonstrate the utility of rheology in understanding material formation and properties. For instance, hydrogels synthesized by the click reaction of 4-arm azido-terminated PEG (with different molecular weights) and alkyne-terminated peptides have been characterized using dynamic rheology to monitor gelation kinetics and assess elasticity. nih.gov These studies measure G' and G'' over time to determine the onset and completion of gelation. nih.gov Similarly, hydrogels formed using PEG-8-DBCO and PEG-2-azide via strain-promoted azide-alkyne cycloaddition (SPAAC) have had their mechanical properties and gelation times measured by rheology, providing data on gel formation kinetics and final storage moduli. nih.gov

In the context of materials science, if this compound were to be used as a component in a hydrogel or other network structure (e.g., as a crosslinker or a functional handle on a polymer backbone), rheological studies would typically involve:

Gelation Kinetics: Monitoring G' and G'' as a function of time during the crosslinking process to determine the gel point and rate of network formation. nih.gov

Frequency Sweeps: Measuring G' and G'' as a function of oscillation frequency to assess the material's viscoelastic response and network integrity.

Strain Sweeps: Determining the linear viscoelastic region and the material's behavior under increasing deformation.

Stress Relaxation or Creep Tests: Evaluating the material's ability to dissipate stress over time or deform under constant load, providing information on the network dynamics.

The data from such studies would typically be presented in graphical form (e.g., G', G'' vs. time or frequency) or in tables summarizing key values like gelation time, equilibrium storage modulus, and loss tangent (tan δ = G''/G'). However, as noted, specific data tables derived from research focused on the bulk rheological characterization of materials primarily composed using this compound were not identified in the search results.

Emerging Research Directions and Future Perspectives for Azido Peg8 Amine

Development of Multimodal Theranostic Agents

Azido-PEG8-amine is being explored in the creation of multimodal theranostic agents, which combine therapeutic and diagnostic capabilities within a single platform. The azide (B81097) and amine functionalities allow for the conjugation of diverse components, such as targeting ligands, therapeutic molecules, and imaging probes nih.govcd-bioparticles.net. For instance, the azide group can be used to attach imaging agents like fluorescent dyes or radiolabels for visualization, while the amine group can link therapeutic moieties or targeting ligands cd-bioparticles.net. This modular approach facilitates the construction of sophisticated systems capable of targeted drug delivery, real-time monitoring, and therapeutic intervention thno.orgmdpi.com. Research highlights the potential of PEGylation strategies to enhance the circulation time and tumor accumulation of nanocarriers, which is crucial for effective theranostics thno.orgmdpi.com. Studies have shown that PEGylated systems can exhibit favorable pharmacokinetics and biodistribution, leading to improved tumor targeting and retention mdpi.comacs.orgsnmjournals.org.

Integration into Advanced Sensing and Diagnostic Platforms

The reactive groups of this compound make it suitable for integration into advanced sensing and diagnostic platforms. PEGylation, in general, is a common strategy to improve the stability and biocompatibility of protein-based biosensors genscript.commdpi.comleadinglifetechnologies.com. By conjugating biomolecules to surfaces or nanomaterials via this compound, researchers can develop highly specific and sensitive diagnostic tools. The azide group can be utilized for immobilizing biomolecules onto alkyne-functionalized surfaces through click chemistry, while the amine group can be used for attachment to various substrates biochempeg.combroadpharm.com. This allows for the creation of functionalized surfaces for detecting specific biomarkers or analytes cd-bioparticles.net. PEGylation can also help reduce non-specific binding, improving the selectivity of biosensors nih.gov. The development of novel diagnostic platforms, including point-of-care devices, could potentially benefit from the versatile conjugation chemistry offered by this compound nih.gov.

Exploration in Tissue Engineering and Regenerative Medicine

In tissue engineering and regenerative medicine, this compound can serve as a crosslinker or a building block for creating functional biomaterials, such as hydrogels and scaffolds nmb-journal.combiomaterials.org. The ability to form stable covalent linkages through click chemistry or amide bonds allows for the incorporation of growth factors, peptides, or cells into these materials nih.govnih.gov. PEG hydrogels, formed by crosslinking reactive PEG end groups, are widely used in tissue engineering due to their biocompatibility and ability to mimic the extracellular matrix . This compound can be incorporated into hydrogel systems, providing sites for further functionalization or for tethering bioactive molecules to influence cell behavior, promote tissue regeneration, or facilitate controlled release of therapeutic agents biomaterials.orgnih.govnih.gov. Research demonstrates the use of clickable PEGs, including those with azide and amine functionalities, in forming hydrogels for cell encapsulation and controlled protein release, highlighting their potential in creating complex tissue engineering constructs nih.govnih.gov.

Challenges and Opportunities in Scale-Up and Translation of Research Findings

While this compound offers significant potential in various research areas, translating laboratory findings to large-scale applications presents several challenges and opportunities. Scale-up of the synthesis of functionalized PEG derivatives requires specialized expertise, particularly when incorporating the PEG structure into small molecules during synthesis pharmtech.com. Ensuring the quality, purity, and consistency of this compound on a larger scale is crucial for its use in clinical or commercial applications leadinglifetechnologies.com. The conjugation chemistry, while versatile, needs to be optimized for efficiency and yield at scale, and the purification of the final conjugated products can be complex genscript.comleadinglifetechnologies.comscielo.br.

Opportunities lie in developing more efficient and cost-effective synthesis routes for this compound and its conjugates. Automation and continuous manufacturing processes could play a role in addressing scale-up challenges iris-biotech.de. Furthermore, establishing robust analytical methods for characterizing the functionalized PEG and its conjugates at different production scales is essential for ensuring product quality and reproducibility leadinglifetechnologies.com. Collaboration between academic research and industrial partners will be vital for overcoming translation barriers and bringing this compound-based technologies from the lab to practical applications in theranostics, diagnostics, and tissue engineering.

Q & A

Q. What structural features of Azido-PEG8-amine make it suitable for bioconjugation in biomedical research?

this compound consists of three key components: (1) an azide group (-N₃) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click reactions, (2) a PEG8 spacer (8 ethylene glycol units) that enhances solubility and reduces steric hindrance, and (3) a terminal amine (-NH₂) for coupling with carboxyl or carbonyl groups via EDC/NHS chemistry . The PEG spacer also improves biocompatibility and minimizes nonspecific interactions, making it ideal for modifying proteins, peptides, or nanoparticles .

Q. What are the recommended storage and handling protocols for this compound to preserve its reactivity?

Store this compound at ≤-20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles, as this can degrade the azide group. For experimental use, prepare fresh solutions in anhydrous solvents (e.g., DMSO or DMF) and confirm purity (≥95%) via HPLC or LC-MS . Always use PPE (gloves, goggles) due to its acute toxicity (H302, H315, H319, H335) and avoid inhalation or skin contact .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound-mediated conjugation of proteins to nanoparticles?

  • Stoichiometry: Use a 5:1 molar excess of this compound relative to the target protein to ensure efficient amine coupling.
  • pH Control: Maintain pH 7–8 during EDC/NHS activation to stabilize the reactive intermediate .
  • Post-Reaction Purification: Remove unreacted linker via dialysis (MWCO 3–5 kDa) or size-exclusion chromatography. Validate conjugation efficiency using MALDI-TOF or SDS-PAGE with Coomassie staining .
  • Click Chemistry Compatibility: For sequential azide-alkyne reactions, confirm the absence of copper residues (which can denature proteins) by ICP-MS if working with CuAAC .

Q. How should researchers address discrepancies in conjugation efficiency between batch syntheses of this compound-modified probes?

Contradictions may arise from:

  • Purity Variability: Verify batch purity via NMR (e.g., absence of PEG oxidation byproducts at δ 3.6–3.8 ppm) .
  • Solvent Effects: Ensure consistent solvent choice (e.g., DMF vs. DMSO) to avoid PEG chain collapse in hydrophobic environments .
  • Reaction Kinetics: Use stopped-flow spectroscopy to monitor azide-alkyne reaction rates under varying temperatures or catalysts .
  • Statistical Validation: Apply ANOVA to compare conjugation yields across ≥3 independent trials, reporting p-values to confirm significance .

Q. What strategies enhance the stability of this compound in long-term biological assays?

  • Antioxidant Additives: Include 1 mM TCEP or 0.1% BHT in buffers to prevent azide degradation .
  • Steric Shielding: Conjugate the azide group to bulky molecules (e.g., antibodies) to reduce hydrolysis.
  • Real-Time Monitoring: Use fluorescent probes (e.g., DBCO-Cy5) to track azide reactivity via fluorescence quenching over time .

Methodological Design Questions

Q. How can this compound be integrated with orthogonal labeling strategies for multi-component bioconjugates?

Design a dual-labeling workflow:

  • Step 1: Conjugate this compound’s amine group to a carboxyl-modified nanoparticle via EDC/sulfo-NHS (pH 6.5, 2 hr).
  • Step 2: Use the azide group for strain-promoted DBCO-fluorophore attachment (24 hr, 4°C).
  • Validation: Confirm dual labeling via TEM (for nanoparticles) and fluorescence microscopy (for fluorophores) .

Q. What analytical techniques are critical for characterizing this compound’s chemical integrity post-synthesis?

  • FT-IR: Confirm azide presence via the characteristic ~2100 cm⁻¹ peak .
  • NMR: Identify PEG chain integrity (δ 3.6–3.8 ppm for ethylene glycol protons) and amine group (δ 1.5–2.5 ppm) .
  • LC-MS: Detect impurities (e.g., PEG diols) with a C18 column and ESI+ ionization .

Data Interpretation & Validation

Q. How should researchers differentiate between successful conjugation and nonspecific adsorption in this compound-based assays?

  • Negative Controls: Use this compound without activating agents (EDC/NHS) to assess background adsorption .
  • Blocking Agents: Pre-treat surfaces with BSA or PEG-SH to block nonspecific binding .
  • Quantitative Analysis: Compare UV-Vis absorbance at 280 nm (protein) and 260 nm (unreacted linker) to calculate conjugation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.